4'-Epi-daunorubicin

Catalog No.
S774786
CAS No.
57918-24-8
M.F
C27H29NO10
M. Wt
527.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Epi-daunorubicin

CAS Number

57918-24-8

Product Name

4'-Epi-daunorubicin

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H29NO10

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22-,27-/m0/s1

InChI Key

STQGQHZAVUOBTE-RPDDNNBZSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O

Synonyms

(8S,10S)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione; (8S-cis)-4’-Epidaunorubicin; 4’-epi-Daunomycin; NSC 249333;

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O

4'-Epi-daunorubicin is an anthracycline derivative, structurally related to daunorubicin, which is widely used in cancer therapy. Its chemical formula is C27H29NO10, and it has a molecular weight of 563.98 g/mol . This compound features a hydroxyl group at the C-4' position, differentiating it from its parent compound, daunorubicin. The modification at this position is believed to enhance its pharmacological properties while potentially reducing toxicity.

Mechanism of Action

Similar to daunorubicin, 4'-Epi-daunorubicin is believed to exert its antitumor effect by intercalating into DNA, a process where the molecule inserts itself between the base pairs of DNA strands. This disrupts DNA replication and transcription, ultimately leading to cell death []. However, 4'-epi-daunorubicin may have a slightly different binding mode to DNA compared to daunorubicin, potentially influencing its efficacy against specific cancers [].

Research on Overcoming Drug Resistance

A significant challenge in cancer treatment is the development of drug resistance by cancer cells. Research suggests that 4'-epi-daunorubicin might be effective against cancer cells resistant to daunorubicin []. This is an active area of investigation, with researchers exploring the mechanisms by which 4'-epi-daunorubicin bypasses resistance pathways and its potential role in overcoming multidrug resistance in cancer [].

Improved Therapeutic Profile

Daunorubicin treatment is associated with cardiotoxicity, a severe side effect that limits its use. Studies suggest that 4'-epi-daunorubicin might exhibit a reduced cardiotoxic effect compared to daunorubicin []. This aspect is crucial for developing safer and more tolerable cancer treatment options.

Typical of anthracyclines, including:

  • Reduction Reactions: The keto groups can be reduced to alcohols, altering the compound's reactivity and stability.
  • Nucleophilic Substitution: The presence of the hydroxyl group allows for nucleophilic attacks, which can lead to further derivatization.
  • Dimerization: Similar to doxorubicin, 4'-epi-daunorubicin can form dimers under certain conditions, which may affect its solubility and biological activity .

4'-Epi-daunorubicin exhibits significant anticancer activity, primarily through the following mechanisms:

  • DNA Intercalation: It intercalates between DNA base pairs, disrupting replication and transcription processes.
  • Topoisomerase Inhibition: The compound inhibits topoisomerase II, leading to DNA strand breaks and apoptosis in cancer cells.
  • Cytotoxicity: Studies have shown that 4'-epi-daunorubicin is effective against various cancer cell lines, demonstrating a potent cytotoxic profile comparable to that of daunorubicin .

The synthesis of 4'-epi-daunorubicin typically involves semi-synthesis from daunorubicin through selective modification at the C-4' position. Common methods include:

  • Chemical Modification: Utilizing reagents that specifically target the C-4' hydroxyl group.
  • Enzymatic Synthesis: Employing engineered strains capable of producing 4'-epi-daunorubicin through fermentation processes .
  • Total Synthesis: A more complex approach involving multiple synthetic steps to construct the molecule from simpler precursors.

4'-Epi-daunorubicin is primarily used in oncology for:

  • Chemotherapy: It serves as an alternative to traditional anthracyclines like daunorubicin and doxorubicin, particularly in cases where patients exhibit resistance or intolerance to those drugs.
  • Radiotherapeutic Agents: Derivatives like 4'-iodo-4'-deoxy-daunorubicin are being explored for their potential as radiotherapeutics due to their ability to deliver localized radiation therapy effectively .

Studies have indicated that 4'-epi-daunorubicin interacts with various biological molecules:

  • Protein Binding: It binds to serum proteins, affecting its distribution and efficacy.
  • Drug Interactions: Co-administration with other chemotherapeutics can lead to enhanced cytotoxic effects or altered pharmacokinetics, necessitating careful monitoring during treatment regimens .

Similar Compounds

  • Daunorubicin
  • Doxorubicin
  • Epirubicin
  • Idarubicin

Comparison Table

CompoundStructural ModificationAnticancer ActivityUnique Features
4'-Epi-daunorubicinHydroxyl at C-4'HighReduced cardiotoxicity
DaunorubicinNoneHighClassic anthracycline
DoxorubicinHydroxyl at C-14Very HighMore widely used in clinical settings
EpirubicinHydroxyl at C-4'HighLess cardiotoxic than doxorubicin
IdarubicinMethoxy at C-5Very HighGreater potency against certain cancers

Uniqueness of 4'-Epi-daunorubicin

The unique structural modification at the C-4' position not only enhances its solubility but also potentially reduces cardiotoxic effects compared to other anthracyclines like doxorubicin and daunorubicin. This makes it a valuable candidate for further clinical exploration in cancer therapy.

XLogP3

1.8

UNII

ST2WDK731R

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

57918-24-8

Wikipedia

Epidaunorubicin

Dates

Last modified: 04-14-2024

Explore Compound Types